molecular formula C18H21N3O B12239721 2-cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine

2-cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine

Cat. No.: B12239721
M. Wt: 295.4 g/mol
InChI Key: FHTJIOCWSJTALN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, an oxan-4-yl group, and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of cyclopropylamine, oxan-4-ylamine, and phenylamine as starting materials, which are then subjected to cyclization with a pyrimidine ring-forming reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
  • 2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-amine

Uniqueness

2-Cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine is unique due to the presence of the phenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-cyclopropyl-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C18H21N3O/c1-2-4-15(5-3-1)19-17-12-16(13-8-10-22-11-9-13)20-18(21-17)14-6-7-14/h1-5,12-14H,6-11H2,(H,19,20,21)

InChI Key

FHTJIOCWSJTALN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)NC3=CC=CC=C3)C4CCOCC4

Origin of Product

United States

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